molecular formula C21H26O12 B12432201 Umbelliferone 7-O-Rutinoside

Umbelliferone 7-O-Rutinoside

Cat. No.: B12432201
M. Wt: 470.4 g/mol
InChI Key: YHDXKMHPOOQARK-NHYAYHNCSA-N
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Description

Umbelliferone 7-O-Rutinoside is a naturally occurring coumarin derivative found in various plants. It is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities. This compound is a glycoside of umbelliferone, where the umbelliferone molecule is linked to a rutinoside moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Umbelliferone 7-O-Rutinoside typically involves the glycosylation of umbelliferone. One common method is the enzymatic glycosylation using glycosyltransferases. For instance, uridine diphosphate glycosyltransferase from Bacillus licheniformis can be used to catalyze the transfer of a sugar moiety to umbelliferone . The reaction conditions often include an aqueous medium, a suitable buffer, and controlled temperature and pH to optimize enzyme activity.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound in large quantities. For example, Escherichia coli can be genetically modified to express the necessary enzymes for the biosynthesis of this compound . This method allows for scalable production with high yields.

Chemical Reactions Analysis

Types of Reactions

Umbelliferone 7-O-Rutinoside can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can produce various alkylated or acylated derivatives.

Scientific Research Applications

Umbelliferone 7-O-Rutinoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Umbelliferone 7-O-Rutinoside involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Umbelliferone: The parent compound, known for its similar pharmacological properties.

    Esculetin: Another coumarin derivative with potent antioxidant and anti-inflammatory activities.

    Herniaria: A related compound with antimicrobial properties.

Uniqueness

Umbelliferone 7-O-Rutinoside is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, umbelliferone . This structural modification also contributes to its distinct pharmacological profile.

Properties

Molecular Formula

C21H26O12

Molecular Weight

470.4 g/mol

IUPAC Name

7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C21H26O12/c1-8-14(23)16(25)18(27)20(30-8)29-7-12-15(24)17(26)19(28)21(33-12)31-10-4-2-9-3-5-13(22)32-11(9)6-10/h2-6,8,12,14-21,23-28H,7H2,1H3/t8-,12+,14-,15+,16+,17-,18+,19+,20+,21+/m0/s1

InChI Key

YHDXKMHPOOQARK-NHYAYHNCSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)O)O

Origin of Product

United States

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